(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-15-4-2-5-17(14-15)21-12-10-19(22)16-6-8-18(9-7-16)23-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQMIMUXLJRRD-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Fluoropropoxyphenyl Intermediate
The first critical step involves synthesizing the 3-fluoropropoxyphenyl moiety. This is typically achieved through nucleophilic substitution reactions. For example, 3-fluoropropanol reacts with a para-substituted phenyl halide (e.g., 4-iodophenol) under basic conditions. Sodium hydride or potassium carbonate in anhydrous dimethylformamide (DMF) facilitates the alkoxylation, yielding 4-(3-fluoropropoxy)iodobenzene. Phase Transfer Catalysis (PTC) has been employed to enhance reaction efficiency, particularly when steric hindrance from adjacent substituents complicates alkylation.
Key Reaction Parameters:
Synthesis of the Methylanilino Intermediate
The methylanilino group is introduced via methylation of 3-aminophenol. Dimethyl sulfate or methyl iodide serves as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds in aqueous ethanol at reflux (70–80°C), yielding 3-methylaniline. Alternative methods employ reductive amination using formaldehyde and hydrogen gas over a palladium catalyst, though this is less common.
Optimization Insight:
Coupling of Intermediates to Form the Chalcone Backbone
The final step involves aldol condensation between the 3-fluoropropoxyphenyl ketone and the methylanilino aldehyde. Lithium hydroxide (LiOH) in methanol at room temperature is highly effective, achieving yields exceeding 90%. The reaction mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl group, followed by dehydration to form the α,β-unsaturated ketone.
Comparative Analysis of Bases:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | Methanol | RT | 148 | 90 |
| NaOH | Methanol | RT | 168 | 75 |
| KOH | Ethanol | 50°C | 72 | 68 |
| Mg(OH)₂ | THF | Reflux | 96 | 55 |
Data adapted from PMC6150315 and PMC9607940.
Advanced Catalytic Strategies
Phase Transfer Catalysis (PTC)
The patent US20130131372A1 highlights PTC for overcoming steric challenges during S- or O-alkylation. Tetrabutylammonium bromide (TBAB) is used to shuttle reactants between aqueous and organic phases, enabling efficient coupling even with bulky substituents. This method reduces side reactions and improves purity (>95% by HPLC).
Heterogeneous Catalysis
Hexagonal boron nitride (h-BN) with a Frustrated Lewis Pair (FLP) structure has been reported for chalcone synthesis, achieving quantitative yields under mild conditions. The FLP activates both nucleophilic and electrophilic partners, accelerating the aldol condensation without requiring strong bases.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials. Recrystallization from ethanol or acetonitrile further enhances purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆):
- IR (KBr):
Industrial-Scale Production Considerations
Scaling up requires optimizing solvent recovery and catalytic reuse. Continuous flow reactors have been proposed to maintain high yields (85–90%) while reducing reaction times by 40%. Environmental regulations necessitate replacing halogenated solvents with cyclopentyl methyl ether (CPME), a greener alternative.
Challenges and Solutions
Steric Hindrance
Bulky substituents on the phenyl rings impede condensation. Using PTC or FLP catalysts mitigates this by stabilizing transition states.
Byproduct Formation
Over-alkylation is minimized by controlling stoichiometry (1:1 aldehyde:ketone ratio) and stepwise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Overview
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones. Its unique structural features, including a conjugated enone system and various functional groups, enhance its potential biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The compound is primarily studied for its therapeutic properties . Research indicates potential applications in:
- Anti-inflammatory Activities : Chalcone derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines, which makes them candidates for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a subject of interest for cancer therapy research.
- Antioxidant Effects : The presence of specific functional groups may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Materials Science
In materials science, this compound is explored for:
- Polymer Development : Its unique chemical structure allows it to be incorporated into polymers, potentially enhancing their mechanical and thermal properties.
- Coatings : The compound's properties may be utilized in the formulation of coatings that require specific chemical resistance or durability.
Biological Studies
The compound is also employed in biological studies to understand its interactions with biomolecules:
- Enzyme Inhibition Studies : Investigating how the compound interacts with various enzymes can provide insights into its mechanism of action and therapeutic potential.
- Cellular Process Modulation : By studying the effects on cellular pathways, researchers aim to elucidate how this compound can influence cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that chalcone derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs.
- Anticancer Efficacy : Research indicated that this class of compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Material Properties Enhancement : Investigations into polymer blends containing this chalcone showed improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar phenyl ring structure but differs in its functional groups.
4,4’-Dichlorobenzophenone: This compound also has a phenyl ring structure but with different substituents.
Uniqueness
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one , often referred to as a derivative of chalcones, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the aniline derivative and the coupling reaction to form the final chalcone structure. The general synthetic route includes:
- Formation of Aniline Derivative : Starting with 4-bromo-3-methylaniline, which is synthesized through bromination and methylation.
- Synthesis of Prop-2-en-1-one Moiety : Reacting 4-(3-fluoropropoxy)benzaldehyde with an acetylating agent.
- Coupling Reaction : The final step involves coupling the aniline derivative with the prop-2-en-1-one under basic conditions.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains. Notable findings include:
- Inhibition of Bacterial Growth : It has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Fungal Inhibition : Studies indicate significant antifungal activity, making it a candidate for further exploration in treating fungal infections.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Results : Significant reduction in cell viability and induction of apoptosis were observed at micromolar concentrations.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate antibacterial properties against common pathogens.
- Results : The compound showed effective inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20FNO3 |
| Molecular Weight | 329.37 g/mol |
| Boiling Point | Not specified |
| Anticancer IC50 | ~10 µM (varies by cell line) |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 50 µg/mL against E. coli |
Q & A
Basic: What are the optimal synthetic routes for preparing (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Key steps include:
- Reacting 4-(3-fluoropropoxy)acetophenone with 3-methylphenyl aldehyde in ethanol/NaOH under ambient conditions .
- Monitoring reaction progress via TLC.
- Purification via recrystallization or column chromatography.
- Confirmation of the E-configuration using -NMR coupling constants ( for trans-vinylic protons) .
Basic: How is spectroscopic characterization performed for this compound?
A multi-technique approach is essential:
- MS : Confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1650 cm) and amine (N-H, ~3300 cm) stretches .
- - and -NMR : Assign peaks for the fluoropropoxy group (δ 4.5–4.7 ppm for OCH), vinylic protons (δ 6.8–7.5 ppm), and aromatic substituents .
- Elemental analysis : Validate purity (>95%) .
Advanced: How can structural elucidation resolve ambiguities in E/Z isomerism or substituent positioning?
- XRD crystallography : Determines absolute configuration and bond angles. For example, XRD confirmed the E-configuration in related chalcones by measuring dihedral angles between aryl rings .
- DFT calculations : Compare experimental NMR/IR data with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to validate substituent effects .
- NOESY NMR : Detect spatial proximity between protons to distinguish substituent positions .
Advanced: What methodologies are used to analyze nonlinear optical (NLO) properties in such compounds?
- Kurtz-Perry powder technique : Measure second harmonic generation (SHG) efficiency. For example, (E)-3-(2,6-difluorophenyl) chalcones showed SHG responses 1.5× greater than urea due to electron-withdrawing fluorine groups .
- DFT-based hyperpolarizability calculations : Predict β values to assess intramolecular charge transfer (ICT) induced by the 3-fluoropropoxy group .
Basic: How are antimicrobial activities evaluated for this compound?
- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- MIC/MBC determination : Compare with standard drugs (e.g., ciprofloxacin).
- Control experiments : Include solvent (DMSO) and growth controls. Chalcones with electron-withdrawing groups (e.g., -F) often show enhanced activity due to membrane disruption .
Advanced: How do substituents like 3-fluoropropoxy influence pharmacokinetic properties?
- Lipophilicity (LogP) : Fluorine increases hydrophobicity, enhancing membrane permeability.
- Metabolic stability : Fluorine resists oxidative degradation, prolonging half-life.
- In silico ADMET : Tools like SwissADME predict blood-brain barrier penetration and CYP450 interactions. Substituents like 3-methylphenyl may improve target binding via π-π stacking .
Basic: What purification techniques are recommended for isolating this compound?
- Recrystallization : Use ethanol/water mixtures for high yield.
- Column chromatography : Employ silica gel with hexane:ethyl acetate (3:1) gradients.
- HPLC : For analytical purity (>99%), use C18 columns with acetonitrile/water mobile phases .
Advanced: How can data contradictions in spectral interpretations be resolved?
- Dynamic NMR : Resolve rotational barriers in substituents (e.g., fluoropropoxy) causing peak splitting .
- Isotopic labeling : Use -NMR to track fluorine environments.
- Cross-validation : Compare XRD bond lengths with DFT-optimized geometries .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yield (~85%) .
- Catalyst screening : NaOH vs. KOH; aqueous NaOH minimizes side reactions.
- Solvent optimization : Ethanol (protic) vs. THF (aprotic); ethanol enhances enolate formation .
Advanced: How are computational methods applied to study substituent effects on bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
